molecular formula C10H12FNO2 B12273247 (3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid

(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid

Cat. No.: B12273247
M. Wt: 197.21 g/mol
InChI Key: KWEGJFCSBBDBCJ-UHFFFAOYSA-N
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Description

(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid is a compound of interest in various fields of scientific research due to its unique structural properties. This compound features an amino group, a fluorine atom, and a methyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: Using catalysts to facilitate the reduction steps.

    Automated Synthesis: Employing automated systems to control reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems and enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12FNO2/c1-6-2-3-7(11)4-8(6)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)

InChI Key

KWEGJFCSBBDBCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(CC(=O)O)N

Origin of Product

United States

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